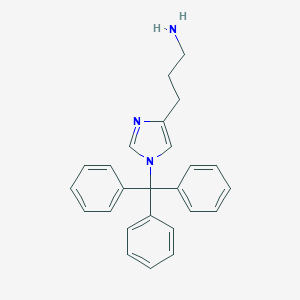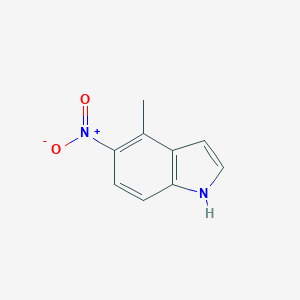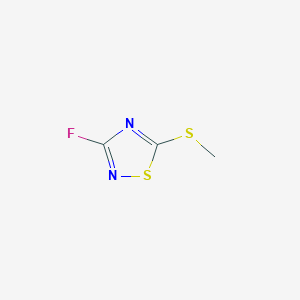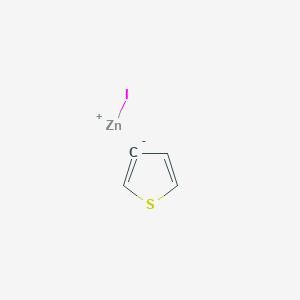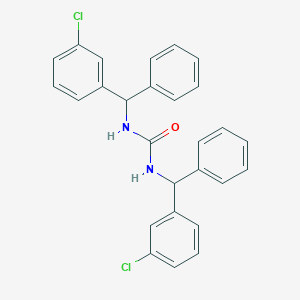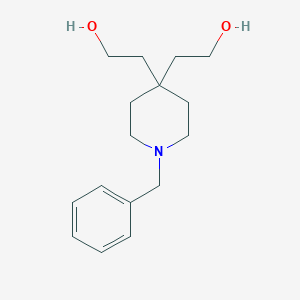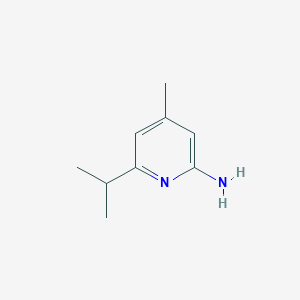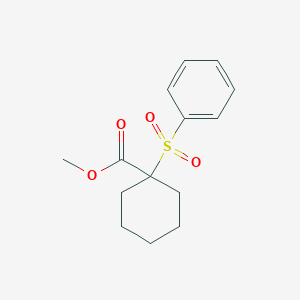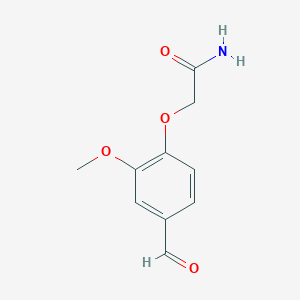![molecular formula C10H10O B068240 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) CAS No. 166942-03-6](/img/structure/B68240.png)
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI), commonly known as cyclopropane aldehyde, is a chemical compound with a cyclopropane ring and an aldehyde functional group. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Mécanisme D'action
Cyclopropane aldehyde is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cyclopropane aldehyde has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropane aldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive and readily available. However, it has several limitations as well. It is highly reactive and can be toxic if not handled properly. It also has a pungent odor, which can be a problem in the lab.
Orientations Futures
There are several future directions for the use of cyclopropane aldehyde in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Another possible direction is the investigation of its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further research is needed to understand its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, cyclopropane aldehyde is a chemical compound with various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific fields.
Méthodes De Synthèse
Cyclopropane aldehyde can be synthesized through a reaction between 1,5-hexadiyne and ethyl diazoacetate. This reaction produces a cyclopropane ring and an aldehyde functional group. The synthesis of cyclopropane aldehyde is a complex process and requires careful control of reaction conditions.
Applications De Recherche Scientifique
Cyclopropane aldehyde has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of natural products. It has also been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
166942-03-6 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1S,2S)-2-[(1E)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5+/t9-,10-/m1/s1 |
Clé InChI |
ZMTIARSTVBEZHL-GMCFVEKCSA-N |
SMILES isomérique |
C=CC#C/C=C/[C@@H]1C[C@@H]1C=O |
SMILES |
C=CC#CC=CC1CC1C=O |
SMILES canonique |
C=CC#CC=CC1CC1C=O |
Synonymes |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





